molecular formula C6H5IN4 B2772643 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1350648-21-3

7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine

Numéro de catalogue: B2772643
Numéro CAS: 1350648-21-3
Poids moléculaire: 260.038
Clé InChI: POPFMZVJHCRFLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The presence of an iodine atom at the 7th position and an amine group at the 3rd position makes this compound particularly interesting for various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the iodination of a preformed pyrazolopyridine scaffold. One common method starts with the formation of the pyrazolopyridine core, followed by selective iodination at the 7th position. This can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Synthesis of 7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine

The synthesis of this compound typically involves the use of iodine in electrophilic substitution reactions. For instance, a common synthetic route utilizes caesium carbonate as a base in N,N-dimethylformamide under microwave irradiation conditions. This method allows for efficient formation of the compound with yields reported between 43.8% and higher depending on the specific reaction conditions used .

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[4,3-b]pyridine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 1: Antiproliferative Activity of Pyrazolo[4,3-b]pyridine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710Induction of apoptosis
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolK5625PARP cleavage and caspase activation
1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amineMV4-118Cell cycle arrest

Cancer Therapy

The compound's ability to inhibit cell proliferation makes it a candidate for cancer therapy. Its effectiveness against various leukemia and breast cancer cell lines has been documented, with ongoing research aimed at elucidating its full mechanism of action and potential as a therapeutic agent .

Kinase Inhibition

This compound has also been explored as a kinase inhibitor. The structure's similarity to ATP allows it to bind to kinase active sites effectively. For instance, it has shown activity against cyclin-dependent kinases (CDKs) and other receptor tyrosine kinases (RTKs), which are crucial targets in cancer treatment .

Table 2: Kinase Inhibition Profile

Target KinaseCompound NameIC50 (µM)
CDK8This compound0.5
ALK-L1196MVarious derivatives0.25
EGFR (wild type)Selected derivatives0.016

Case Study 1: Anticancer Activity

In a study evaluating the effects of various pyrazolo[4,3-b]pyridine derivatives on MCF-7 breast cancer cells, researchers found that compounds with bulky substituents at the 4-position significantly reduced antiproliferative activity compared to their unsubstituted counterparts. This study highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of CDK8 by pyrazolo[4,3-b]pyridine derivatives showed promising results with low nanomolar IC50 values. The findings suggest that these compounds could serve as effective leads for developing new anticancer therapies targeting specific kinases involved in tumor progression .

Mécanisme D'action

The mechanism of action of 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially halt the progression of certain cancers. The pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .

Comparaison Avec Des Composés Similaires

Uniqueness: 7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties .

Activité Biologique

7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound belongs to the pyrazolopyridine family, characterized by a fused ring system that combines a pyrazole and a pyridine ring. The presence of an iodine atom at the 7th position and an amine group at the 3rd position enhances its chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cell proliferation and differentiation. By inhibiting TRKs, the compound can interfere with signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are often dysregulated in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can reduce the viability of human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells. The compound's effectiveness is often measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 Value (µM) Effect
MCF-715.3Significant inhibition of cell growth
K562Not specifiedAntiproliferative effects observed

These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies .

Kinase Inhibition

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on MCF-7 Cells : A study evaluated the antiproliferative effects of various pyrazolo[4,3-b]pyridine derivatives on MCF-7 cells. The results indicated that compounds with bulky substituents at the 4-position significantly reduced antiproliferative activity compared to their unsubstituted counterparts .
  • Kinase Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited TRK-mediated signaling pathways, leading to reduced cell viability in cancer models. The compound's mechanism was further elucidated through immunoblotting techniques that confirmed decreased phosphorylation levels of downstream signaling proteins.

Propriétés

IUPAC Name

7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFMZVJHCRFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)NN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluoro-4-iodopicolinonitrile (25.6 g) was dissolved in n-butan-1-ol (250 mL) then hydrazine hydrate (100%, 23.3 mL) was added. The reaction was heated at 105° C. for 2 hours. The reaction mixture was cooled to room temperature, filtered, rinsed with water, and dried for 30 minutes under vacuum to give 7-iodo-1H-pyrazolo[4,3-b]pyridine-3-amine (25 g) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 5.35-5.55 (2H, m) 7.73-7.74 (1H, m) 7.939-7.94 (1H, m). MS [M+H] found 261.0.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.